Specific Scientific Field: Oncology - Cancer Therapy
Summary of the Application: AT13148 is an oral AGC kinase inhibitor, which potently inhibits ROCK and AKT kinases . It has been shown to have antimetastatic and antiproliferative activity .
Methods of Application: The trial followed a rolling six design during dose escalation . AT13148 was administered orally three days a week (Mon–Wed–Fri) in 28-day cycles . Pharmacokinetic profiles were assessed using mass spectrometry and pharmacodynamic studies included quantifying p-GSK3β levels in platelet-rich plasma (PRP) and p-cofilin and p-MLC2 levels in tumor biopsies .
Results or Outcomes: Fifty-one patients were treated on study . The safety of 5–300 mg of AT13148 was studied . The dose-limiting toxicities included hypotension (300 mg), pneumonitis, and elevated liver enzymes (240 mg), and skin rash (180 mg) . The most common side effects were fatigue, nausea, headaches, and hypotension . On the basis of tolerability, 180 mg was considered the maximally tolerated dose . At 180 mg, mean C max and AUC were 400 nmol/L and 13,000 nmol/L/hour, respectively . At 180 mg, ≥50% reduction of p-cofilin was observed in 3 of 8 posttreatment biopsies .
Specific Scientific Field: Oncology - Antitumor Activity
Summary of the Application: AT13148 is a novel, oral Multi-AGC Kinase Inhibitor with potent pharmacodynamic and antitumor activity .
Methods of Application: AT13148 was identified using high-throughput X-ray crystallography and fragment-based lead discovery techniques .
Results or Outcomes: AT13148 caused substantial blockade of AKT, p70S6K, PKA, ROCK, and SGK substrate phosphorylation and induced apoptosis in a concentration and time-dependent manner in cancer cells with clinically relevant genetic defects in vitro and in vivo . Antitumor efficacy in HER2-positive, PIK3CA-mutant BT474 breast, PTEN-deficient PC3 human prostate cancer, and PTEN-deficient MES-SA uterine tumor xenografts was shown .
Specific Scientific Field: Oncology - Pancreatic Ductal Adenocarcinoma
Summary of the Application: AT13148 treatment reduced subcutaneous tumor growth and blocked invasion of healthy pancreatic tissue by KPC tumor cells in vivo .
AT-13148 operates primarily through ATP-competitive inhibition of AGC kinases. The compound binds to the active site of these kinases, preventing ATP from engaging with the enzyme. This action leads to a cascade of downstream effects, including the modulation of signaling pathways critical for cell survival and proliferation. Specifically, AT-13148 has been shown to inhibit the phosphorylation of various substrates involved in the phosphoinositide 3-kinase/AKT signaling pathway, which is often dysregulated in cancer cells .
The biological activity of AT-13148 has been demonstrated in various preclinical models. It exhibits antiproliferative and antimetastatic properties, particularly in solid tumors such as melanoma and pancreatic cancer. The compound induces apoptosis in cancer cells with specific genetic defects and has shown efficacy in reducing tumor growth in xenograft models. Notably, AT-13148 has a distinct mechanism of action compared to traditional AKT inhibitors, which may contribute to its potential effectiveness against cancers exhibiting resistance to single-agent therapies .
The synthesis of AT-13148 involves advanced organic chemistry techniques, including high-throughput X-ray crystallography and fragment-based lead discovery methods. These approaches allow for the identification and optimization of compounds that effectively inhibit AGC kinases. The detailed synthetic pathway typically includes steps such as the formation of pyrazole derivatives and subsequent functionalization to achieve the desired pharmacological properties .
AT-13148 is primarily investigated for its applications in oncology as a therapeutic agent targeting multiple AGC kinases involved in cancer progression. Its ability to inhibit both AKT and ROCK makes it a candidate for treating various malignancies characterized by aberrant signaling through these pathways. Clinical trials have explored its use in solid tumors, assessing its safety, tolerability, and pharmacodynamic effects .
AT-13148 shares similarities with several other multi-kinase inhibitors but distinguishes itself through its specific target profile and mechanism of action. Below is a comparison with similar compounds:
Compound Name | Target Kinases | Unique Features |
---|---|---|
CCT128930 | AKT, p70S6K | Selective for AKT inhibition |
LY294002 | PI3K, AKT | Primarily a PI3K inhibitor |
GSK690693 | AKT | Focused on AKT inhibition without multi-targeting |
MK-2206 | AKT | Allosteric inhibitor specifically for AKT |
AT-13148's ability to inhibit multiple AGC kinases simultaneously sets it apart from these compounds, potentially offering enhanced efficacy against tumors that rely on multiple signaling pathways for growth and survival .